molecular formula C6H6O3S2 B1202543 4-Mercaptobenzenesulfonic acid CAS No. 7134-41-0

4-Mercaptobenzenesulfonic acid

Cat. No. B1202543
CAS RN: 7134-41-0
M. Wt: 190.2 g/mol
InChI Key: ULBNVDPBWRTOPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-mercaptobenzenesulfonic acid derivatives often involves complex chemical reactions, aiming to introduce or modify functional groups to achieve desired properties. For example, Sławiński et al. (2013) describe the synthesis of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives through reactions involving N-(benzenesulfonyl)cyanamide potassium salts with various hydrazinecarbodithioic acid esters and other components, highlighting the compound's versatility in synthesizing antibacterial agents (Sławiński et al., 2013).

Molecular Structure Analysis

The molecular structure of 4-mercaptobenzenesulfonic acid and its derivatives plays a crucial role in their chemical behavior and application potential. Li et al. (2015) conducted a comprehensive study using vibrational spectroscopy and density functional theory (DFT) to analyze the molecular structure of 4-mercaptobenzoic acid, a closely related compound. Their work involved predicting IR and Raman spectra for the molecule, with experimental data supporting the theoretical models. This research provides insights into the molecular vibrations and structural characteristics of such compounds (Li et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 4-mercaptobenzenesulfonic acid often result in the formation of complex molecules with varied applications. For instance, the synthesis of ZnO/4-mercaptobenzoic acid/Au composite particles by Li et al. (2013) showcases the compound's utility in preparing materials with potential applications in catalysis and sensing. This study demonstrates how 4-mercaptobenzoic acid can serve as a linker between ZnO particles and Au nanoparticles, emphasizing the compound's role in fabricating nanostructured materials (Li et al., 2013).

Physical Properties Analysis

The physical properties of 4-mercaptobenzenesulfonic acid, such as solubility, melting point, and crystalline structure, are critical for its application in various domains. Although specific studies focusing on these aspects were not identified in the current search, understanding these properties is essential for optimizing the compound's use in synthesis and application processes.

Chemical Properties Analysis

The chemical properties of 4-mercaptobenzenesulfonic acid, including its reactivity, stability, and interaction with other molecules, determine its utility in chemical syntheses and applications. The work by Sun et al. (2021) on using 4-mercaptobenzoic acid as a matrix for mass spectrometry analysis of metals underscores the compound's chemical properties that facilitate its role in enhancing MS signal intensity and reproducibility in metal analysis (Sun et al., 2021).

Scientific Research Applications

  • Antibacterial Activity : Novel 4-chloro-2-mercaptobenzenesulfonamide derivatives have shown promising activity against anaerobic Gram-positive bacteria strains (Sławiński et al., 2013).

  • Cleavage of Nitrobenzenesulfonamides : Odorless thiols, including p-Mercaptobenzoic acid, have been used for the cleavage of nitrobenzenesulfonyl groups, widely utilized for selective protection and activation of amines (Matoba et al., 2008).

  • Hydrodesulfurization Studies : Research on the hydrodesulfurization (HDS) of mercapto and methylmercaptobenzene has revealed the significant effect of a hydroxyl substituent on the reaction rates, providing insights into the interactions of sulfur-containing compounds (Viljava & Krause, 1996).

  • SERS and DFT Investigations : Studies on 4-mercaptobenzoic acid adsorbed on Ag colloids have been conducted using surface-enhanced Raman scattering (SERS) spectroscopy and density functional theory (DFT) to understand adsorption behaviors and enhancements (Ho & Lee, 2015).

  • Analysis of Metals : 4-Mercaptobenzoic acid has been used as a matrix in mass spectrometry for the sensitive analysis of metals, showing potential in rapid screening and determination of ultratrace metals in particulate matter (Sun et al., 2021).

  • Electrochemical Studies : The electrochemical behavior of 4-mercaptobenzoic acid self-assembled monolayers on gold surfaces has been investigated, revealing insights into the protonation/deprotonation processes of acid-terminated monolayers (Rosendahl & Burgess, 2008).

Safety And Hazards

4-Mercaptobenzenesulfonic acid is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-sulfanylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3S2/c7-11(8,9)6-3-1-5(10)2-4-6/h1-4,10H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBNVDPBWRTOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60221537
Record name 4-Mercaptobenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60221537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Mercaptobenzenesulfonic acid

CAS RN

7134-41-0
Record name 4-Mercaptobenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7134-41-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Mercaptobenzenesulfonic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60221537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Mercaptobenzenesulfonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
T Nishino, T Ito, Y Umezawa - Journal of Electroanalytical chemistry, 2003 - Elsevier
… Tips modified with 4-mercaptobenzenesulfonic acid, which contains an acidic sulfonyl group, gave bright contrasts for both the hydroxy and carboxylate moieties. However, tips modified …
Number of citations: 3 www.sciencedirect.com
H Zhou, Y Wang, J Zhang, Z Yu, Y Li, L Tan… - Journal of Materials …, 2018 - pubs.rsc.org
… As is well-known, there are no interactions between PEDOT and AgNWs; thus, we have introduced 4-mercaptobenzenesulfonic acid (MBA) as an intermediary for the bonding …
Number of citations: 20 pubs.rsc.org
H Kawai, F Sakamoto, Y Inoue - Clinica chimica acta, 1990 - Elsevier
It has been reported that the activity of serum arylesterase (aryl-ester hydrolase, EC 3.1. 1.2, ArE) shows a remarkable decrease in patients with certain liver diseases, in particular …
Number of citations: 18 www.sciencedirect.com
H KAWAI, F SAKAMOTO, M TAGUCHI… - Chemical and …, 1991 - jstage.jst.go.jp
… g, 2.7 mmol) and 4-mercaptobenzenesulfonic acid (0.5 g, 2.6 mmol) … 4-Mercaptobenzenesulfonic acid was prepared by … from benzene to give 4-mercaptobenzenesulfonic acid (1.6 g, 39…
Number of citations: 20 www.jstage.jst.go.jp
M Ioele, S Steenken, E Baciocchi - The Journal of Physical …, 1997 - ACS Publications
… the reaction of 4-mercaptobenzenesulfonic acid with benzyl … 4-Mercaptobenzenesulfonic acid was prepared as follows: 4-… converted into 4-mercaptobenzenesulfonic acid according to …
Number of citations: 85 pubs.acs.org
JP Danehy, CP Egan, J Switalski - The Journal of Organic …, 1971 - ACS Publications
Further support forthe view that the overoxidation of certain thiols by iodine in aqueous iodide proceeds via a cyclic intermediate formed by the intramolecular displacement of an iodide …
Number of citations: 29 pubs.acs.org
SG Cohen, FL Lam - Radiation Research, 1971 - meridian.allenpress.com
… A few experiments were carried out at pH 2.8 with aromatic mercaptans, 2mercaptopyridine and 4-mercaptobenzenesulfonic acid. They showed little effect in increasing conversion of …
Number of citations: 11 meridian.allenpress.com
AS Patel - 2010 - search.proquest.com
… Synthesis of 4-mercaptobenzenesulfonic acid (4) and its disulfide (8)............ 71 4.1.5 Folding studies with aromatic monothiols and their disulfides........................ 73 4.1.5.1 Folding of …
Number of citations: 6 search.proquest.com
JP Danehy, KN Parameswaran - Journal of Chemical & …, 1968 - ACS Publications
IOLS are more acidic by several orders of magnitude than the corresponding alcohols. The acidities of individual thiols vary from those which are comparable with phenol (pK „~ 10) to …
Number of citations: 151 pubs.acs.org
T Nishino, Y Umezawa - Analytical Sciences, 2010 - Springer
This paper reviews chemically selective imaging at the single-atom/molecule level by molecular STM tips. The molecular tips enable the recognition of a particular chemical species on …
Number of citations: 12 link.springer.com

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